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molecular formula C17H26N2O B8462944 N-(1,2,2,6,6-Pentamethylpiperidin-4-yl)benzamide CAS No. 40328-17-4

N-(1,2,2,6,6-Pentamethylpiperidin-4-yl)benzamide

Cat. No. B8462944
M. Wt: 274.4 g/mol
InChI Key: SSDCNKUOPGRABO-UHFFFAOYSA-N
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Patent
US04178279

Procedure details

750 Parts of 4-benzoylamino-1,2,2,6,6-pentamethylpiperidine are dissolved in 1000 parts of concentrated hydrochloric acid and the solution is boiled under reflux for 10 hours. Sodium hydroxide solution is added after cooling until the reaction is alkaline, and the mixture is repeatedly extracted with methylene chloride. The residue left after evaporation of methylene chloride is distilled under vacuum; 300 parts of 1,2,2,6,6-pentamethyl-4-amino-piperidine boiling at 98° C./15 Torr are thereby distilled over.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:9][CH:10]1[CH2:15][C:14]([CH3:17])([CH3:16])[N:13]([CH3:18])[C:12]([CH3:20])([CH3:19])[CH2:11]1)(=O)C1C=CC=CC=1.[OH-].[Na+]>Cl>[NH2:9][CH:10]1[CH2:11][C:12]([CH3:19])([CH3:20])[N:13]([CH3:18])[C:14]([CH3:17])([CH3:16])[CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1CC(N(C(C1)(C)C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling until the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture is repeatedly extracted with methylene chloride
WAIT
Type
WAIT
Details
The residue left
CUSTOM
Type
CUSTOM
Details
after evaporation of methylene chloride
DISTILLATION
Type
DISTILLATION
Details
is distilled under vacuum
DISTILLATION
Type
DISTILLATION
Details
300 parts of 1,2,2,6,6-pentamethyl-4-amino-piperidine boiling at 98° C./15 Torr are thereby distilled over

Outcomes

Product
Name
Type
Smiles
NC1CC(N(C(C1)(C)C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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